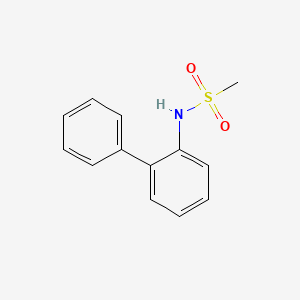
N-Mesylbiphenyl-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Mesylbiphenyl-2-amine is a chemical compound that belongs to the class of organic compounds called sulfonamides. It is a white crystalline solid that has a molecular formula of C13H13NO2S and a molecular weight of 251.31 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of N-Mesylbiphenyl-2-amine is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of folic acid, which is an essential nutrient for the growth and survival of bacteria and fungi. It is also thought to inhibit the activity of enzymes involved in the regulation of neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-Mesylbiphenyl-2-amine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been found to possess potent inhibitory activity against several enzymes involved in the regulation of neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-Mesylbiphenyl-2-amine is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, its potent inhibitory activity against several enzymes makes it a potential candidate for the treatment of neurological disorders.
However, one of the limitations of N-Mesylbiphenyl-2-amine is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, its potential toxicity and side effects need to be further studied to determine its safety profile.
Future Directions
There are several future directions for the research on N-Mesylbiphenyl-2-amine. One potential direction is the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the safety profile and potential side effects of this compound. Finally, the potential use of N-Mesylbiphenyl-2-amine in the treatment of neurological disorders needs to be further investigated to determine its efficacy and potential clinical applications.
Synthesis Methods
The synthesis of N-Mesylbiphenyl-2-amine involves the reaction of biphenyl-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group on the biphenyl-2-amine attacks the electrophilic carbon on the methanesulfonyl chloride. This results in the formation of N-Mesylbiphenyl-2-amine and hydrogen chloride as a byproduct.
Scientific Research Applications
N-Mesylbiphenyl-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been found to possess potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase.
properties
IUPAC Name |
N-(2-phenylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOSHZTVHQYXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylphenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

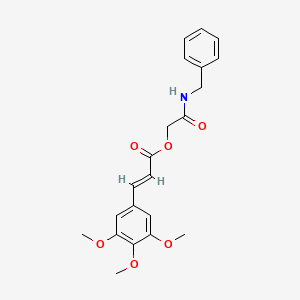
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
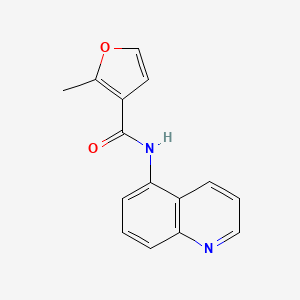
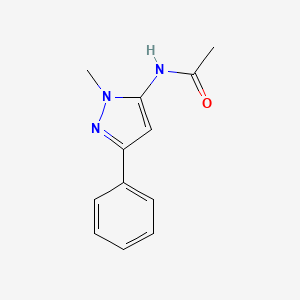

![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)
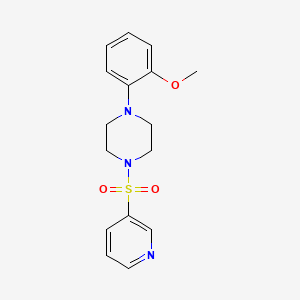

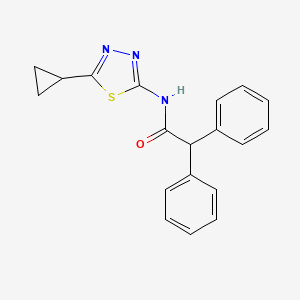

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
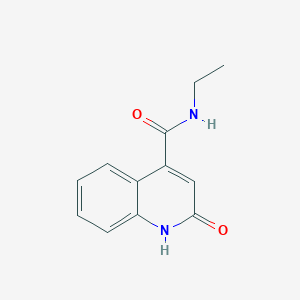
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)